Histidinatoadenine platinum(II)

説明

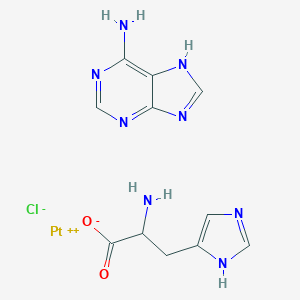

Histidinatoadenine platinum(II) is a platinum(II) complex hypothesized to coordinate with histidine (an α-amino acid) and adenine (a nucleobase). For instance, diaquotrishistidinatodiplatinum(II) chloride (a dinuclear Pt(II) complex with histidine ligands) and platinum(II) oxalato complexes involving adenine derivatives (e.g., [Pt(ox)(L1)], where L1 = adenine-based ligands) provide structural and synthetic parallels . These complexes typically adopt square planar geometry, with ligands like histidine acting as tridentate or bidentate chelators via amino nitrogen, carboxylate oxygen, or imidazole nitrogen .

特性

CAS番号 |

117075-43-1 |

|---|---|

分子式 |

C11H13ClN8O2Pt |

分子量 |

519.8 g/mol |

IUPAC名 |

2-amino-3-(1H-imidazol-5-yl)propanoate;platinum(2+);7H-purin-6-amine;chloride |

InChI |

InChI=1S/C6H9N3O2.C5H5N5.ClH.Pt/c7-5(6(10)11)1-4-2-8-3-9-4;6-4-3-5(9-1-7-3)10-2-8-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1-2H,(H3,6,7,8,9,10);1H;/q;;;+2/p-2 |

InChIキー |

JJQINKAKYWFEQR-UHFFFAOYSA-L |

SMILES |

C1=C(NC=N1)CC(C(=O)[O-])N.C1=NC2=NC=NC(=C2N1)N.[Cl-].[Pt+2] |

正規SMILES |

C1=C(NC=N1)CC(C(=O)[O-])N.C1=NC2=NC=NC(=C2N1)N.[Cl-].[Pt+2] |

同義語 |

histidinatoadenine platinum(II) Pt(His)(adenine) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Platinum(II) Complexes

Platinum(II)-Amino Acid Complexes

Key Findings :

- Histidine’s imidazole ring enhances stability and multidentate coordination compared to arginine or lysine, which often act as monodentate ligands .

Platinum(II)-Nucleobase Complexes

Key Findings :

- Adenine derivatives in Pt(II) complexes improve DNA targeting through nucleobase-specific interactions (e.g., N7-guanine binding) .

- Oxalato ligands (as in oxaliplatin analogs) reduce nephrotoxicity compared to cisplatin .

Platinum(II) Complexes with Heterocyclic Ligands

Key Findings :

- Trans-platinum complexes (e.g., iodido or pyridine derivatives) exhibit distinct mechanisms, such as protein binding or membrane disruption, circumventing cisplatin resistance .

- O,S-bidentate ligands enhance lipophilicity and cellular uptake compared to purely N-donor systems .

Coordination Modes

- Histidine: Acts as tridentate (amino N, carboxylate O, imidazole N1) in dinuclear complexes, forming stable bridges between Pt centers .

- Adenine : Binds via N7 or N9 positions, enabling DNA intercalation or crosslinking .

Cytotoxicity and Mechanisms

Data Tables

Table 1. Comparative Cytotoxicity of Selected Pt(II) Complexes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。